tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound features a bicyclic thieno[2,3-c]pyridine core with three key substituents: a tert-butyl ester at position 3, an acetyl group at position 6, and an amino group at position 2.
Properties
Molecular Formula |
C14H20N2O3S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
tert-butyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-8(17)16-6-5-9-10(7-16)20-12(15)11(9)13(18)19-14(2,3)4/h5-7,15H2,1-4H3 |
InChI Key |
OJWIWIXIXIUZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
tert-Butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antitubulin agent, which can lead to the accumulation of cells in the G2/M phase of the cell cycle and induce apoptosis . In industry, thienopyridine derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle and inducing apoptotic cell death . This interaction disrupts the normal function of microtubules, which are essential for cell division .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural differences and similarities with related compounds:
Substituent Effects on Properties and Reactivity
- This may improve binding affinity in biological targets compared to methyl or ethyl groups . Methyl/Ethyl: Electron-donating alkyl groups may reduce reactivity but improve lipophilicity, aiding membrane permeability in drug candidates . Butanoyl (Ethyl ester derivative): A longer acyl chain increases molecular weight and lipophilicity, which could influence pharmacokinetic properties .
Ester Groups (Position 3) :
- tert-Butyl : Provides steric protection, reducing hydrolysis rates compared to methyl or ethyl esters. This stability is advantageous in synthetic intermediates .
- Methyl/Ethyl : Smaller esters are more prone to hydrolysis but offer lower molecular weight, which may be preferable in prodrug designs .
Biological Activity
Tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound belonging to the thieno[2,3-c]pyridine class, characterized by its unique structural features that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Thieno[2,3-c]pyridine core : Known for diverse biological activities.
- Acetyl and tert-butyl groups : These modifications enhance lipophilicity and stability, potentially influencing the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds in the thieno[2,3-c]pyridine class exhibit various pharmacological effects. The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Antiproliferative Effects :
- A study demonstrated that derivatives of thieno[2,3-c]pyridine showed significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 1.1 to 4.7 μM). The mechanism involved binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal cells .
- Mechanistic Insights :
-
Comparative Analysis :
- When compared to similar compounds within its class, this compound exhibited unique structural features that contributed to its distinct biological profile. For instance:
- Ethyl 6-acetyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine showed an IC50 of 25–440 nM against cancer cell lines but lacked the potency observed in tert-butyl derivatives .
- When compared to similar compounds within its class, this compound exhibited unique structural features that contributed to its distinct biological profile. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
